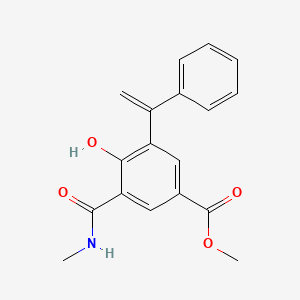
Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, a hydroxy group, a methylcarbamoyl group, and a phenylvinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting methyl 4-hydroxybenzoate is then subjected to a Friedel-Crafts acylation reaction with 1-phenylvinyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the methylcarbamoyl group is introduced through a reaction with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylvinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and carbamoyl groups can form hydrogen bonds, while the phenylvinyl group can participate in π-π interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the methylcarbamoyl and phenylvinyl groups, making it less versatile in terms of chemical reactivity.
Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate: Lacks the phenylvinyl group, which reduces its potential for π-π interactions.
Methyl 4-hydroxy-5-(1-phenylvinyl)benzoate: Lacks the methylcarbamoyl group, affecting its hydrogen bonding capabilities.
Uniqueness
Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate is unique due to the combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H17NO4 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylethenyl)benzoate |
InChI |
InChI=1S/C18H17NO4/c1-11(12-7-5-4-6-8-12)14-9-13(18(22)23-3)10-15(16(14)20)17(21)19-2/h4-10,20H,1H2,2-3H3,(H,19,21) |
InChI Key |
XXZOVZOGNGZLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1O)C(=C)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


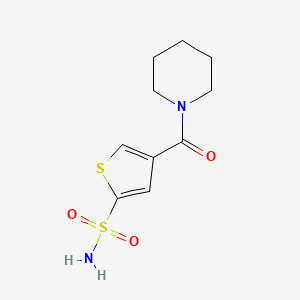
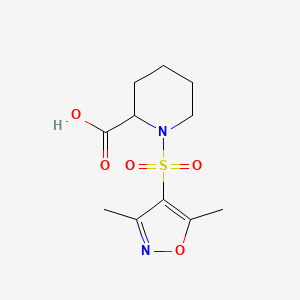
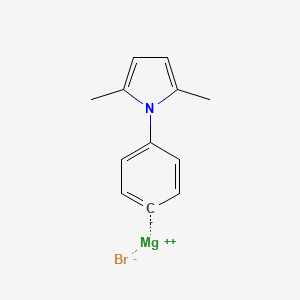
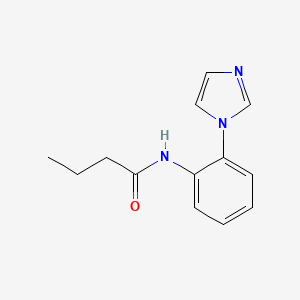
![(8|A,9S)-(8''|A,9''S)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14901165.png)
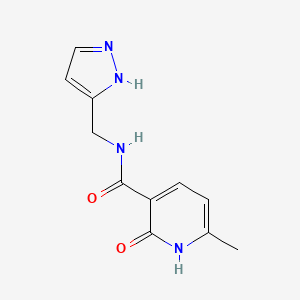
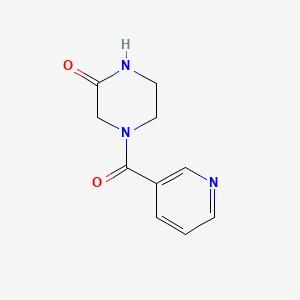
![2-[(i-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14901180.png)
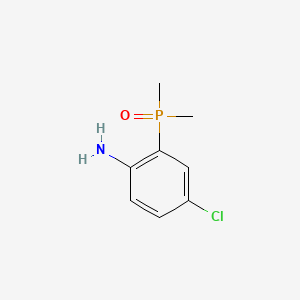
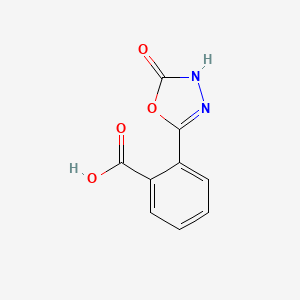
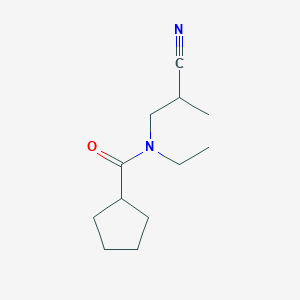
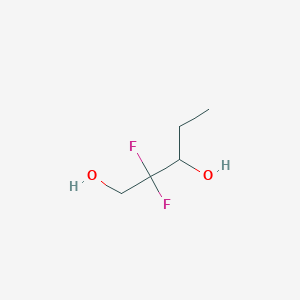
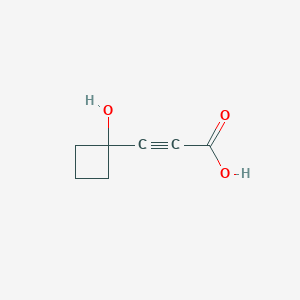
![2-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B14901205.png)
